[4-(Propanoyloxy)phenyl]boronic acid
Description
(4-(Propionyloxy)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a propionyloxy group
Properties
CAS No. |
352535-90-1 |
|---|---|
Molecular Formula |
C9H11BO4 |
Molecular Weight |
193.99 g/mol |
IUPAC Name |
(4-propanoyloxyphenyl)boronic acid |
InChI |
InChI=1S/C9H11BO4/c1-2-9(11)14-8-5-3-7(4-6-8)10(12)13/h3-6,12-13H,2H2,1H3 |
InChI Key |
MOTUHOYUGXTMLX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)OC(=O)CC)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(propionyloxy)phenyl)boronic acid typically involves the esterification of 4-hydroxyphenylboronic acid with propionic anhydride or propionyl chloride. The reaction is generally carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated acid by-products. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for (4-(propionyloxy)phenyl)boronic acid are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, employing continuous flow reactors for better control, and using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions: (4-(Propionyloxy)phenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form phenols or quinones under specific conditions.
Esterification and Hydrolysis: The propionyloxy group can undergo esterification with alcohols or hydrolysis to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Esterification: Propionyl chloride or propionic anhydride, bases like pyridine.
Major Products:
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Phenols or quinones.
Esterification and Hydrolysis: Carboxylic acids and alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Boronic acids, including [4-(Propanoyloxy)phenyl]boronic acid, have been studied for their potential in cancer therapy. They are known to inhibit the migration of cancer cells and can influence pathways involving Rho family GTP-binding proteins, which are critical in cancer metastasis. Specifically, studies indicate that boronic acids can reduce the activity of RhoA, Rac1, and Cdc42 in metastatic prostate cancer cells, suggesting a mechanism for their anticancer effects .
Drug Development
this compound serves as a synthetic building block in the development of pharmaceutical compounds. It has been utilized in the synthesis of biphenyl compounds that are precursors to antihypertensive drugs, such as telmisartan. This application highlights its role in drug discovery and development processes, particularly in creating active pharmaceutical ingredients .
Bioconjugation and Sensor Development
Glycoprotein Detection
Boronic acids have unique interactions with diols, making them useful for the selective capture of glycoproteins. Research has demonstrated that boronic acid-functionalized materials can effectively enrich glycopeptides from complex mixtures. For instance, magnetic nanoparticles modified with boronic acid have shown high specificity and capacity for glycoprotein isolation, which is essential for proteomics studies .
Biosensors
The ability of boronic acids to form reversible covalent bonds with sugars allows them to be integrated into biosensors. These sensors can detect glucose levels by exploiting the changes in physical properties upon binding to glucose, leading to potential applications in diabetes management through real-time monitoring systems .
Material Science
Polymer Chemistry
In material science, this compound has been incorporated into polymer matrices to create smart materials that respond to environmental stimuli. For example, boronic acid-based gels have been developed for controlled drug delivery systems that respond to glucose levels, showcasing versatility in biomedical applications .
Nanoparticle Functionalization
The functionalization of nanoparticles with boronic acids is an emerging area of research. These nanoparticles can be used for targeted drug delivery and imaging applications due to their ability to bind selectively to specific biomolecules within biological systems .
Industrial Applications
Enzyme Stabilization
In industrial settings, this compound is used as an enzyme stabilizer. Its incorporation into detergent formulations has been shown to enhance the stability and activity of enzymes like lipases and proteases during storage and use, improving the efficiency of cleaning products .
Mechanism of Action
The mechanism of action of (4-(propionyloxy)phenyl)boronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition, where the boronic acid moiety interacts with the active site of enzymes, leading to inhibition of their activity . The compound’s reactivity with diols also makes it useful in sensing applications, where it can bind to specific biomolecules.
Comparison with Similar Compounds
4-Formylphenylboronic Acid: Used in similar applications but features a formyl group instead of a propionyloxy group.
4-Phenoxyphenylboronic Acid: Another boronic acid derivative used in Suzuki-Miyaura coupling reactions.
4-Propylphenylboronic Acid: Similar structure but with a propyl group instead of a propionyloxy group.
Uniqueness: (4-(Propionyloxy)phenyl)boronic acid is unique due to its propionyloxy group, which imparts distinct reactivity and properties compared to other boronic acids. This makes it particularly useful in specific synthetic applications where the propionyloxy group can participate in further chemical transformations.
Biological Activity
[4-(Propanoyloxy)phenyl]boronic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer, antibacterial, and enzyme inhibition. This article synthesizes various research findings related to the biological activity of this compound, highlighting its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.
- Molecular Formula : C10H13B O3
- Molecular Weight : 197.02 g/mol
- CAS Number : [insert CAS number if available]
Research has shown that boronic acids, including this compound, interact with biological molecules through reversible covalent bonding. This interaction is primarily due to the Lewis acid properties of boron, allowing it to form complexes with diols and other nucleophiles. The specific interactions can lead to the inhibition of proteasomes and other enzymes critical for cellular function.
Anticancer Activity
Several studies have evaluated the anticancer properties of boronic acids. For instance, a study indicated that compounds similar to this compound exhibited significant growth inhibition in cancer cell lines through mechanisms involving cell cycle arrest at the G2/M phase. The IC50 values reported for related compounds ranged from 6.74 nM to 8.21 nM, indicating potent activity against various cancer types .
Antibacterial Activity
The antibacterial efficacy of boronic acids has also been documented extensively. In vitro studies demonstrated that this compound showed activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be effective at concentrations as low as 6.50 mg/mL for certain strains .
Enzyme Inhibition
Enzyme inhibition studies have revealed that this compound can inhibit various enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases. The IC50 values for these enzymes were reported as follows:
- Acetylcholinesterase : IC50 = 115.63 ± 1.16 µg/mL
- Butyrylcholinesterase : IC50 = 3.12 ± 0.04 µg/mL
These findings suggest potential applications in treating conditions like Alzheimer's disease .
Case Study 1: Anticancer Efficacy
A recent study evaluated the effects of this compound on breast cancer cell lines (MCF-7). The results showed a significant reduction in cell viability with an IC50 value of approximately 18.76 ± 0.62 µg/mL, indicating its potential as an anticancer agent .
Case Study 2: Antibacterial Properties
In another investigation, the compound's antibacterial activity was assessed against various bacterial strains. It was noted that while the compound was effective against E. coli, it exhibited lower efficacy against certain resistant strains of Staphylococcus aureus, suggesting a need for further optimization in its formulation for clinical use .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
